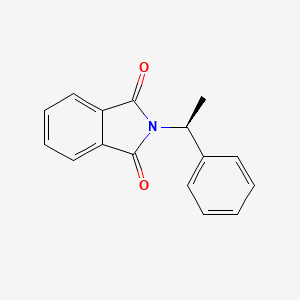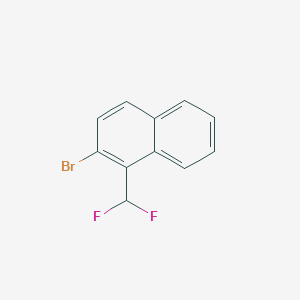
3-bromo-5-methyl-7-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-methyl-7-nitro-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the indole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-7-nitro-1H-indole typically involves the bromination of 5-methyl-1H-indole followed by nitration. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indole ring. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5-methyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Reduction: Formation of 3-bromo-5-methyl-7-amino-1H-indole.
Oxidation: Formation of 3-bromo-5-carboxy-7-nitro-1H-indole.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methyl-7-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-5-methyl-7-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-3-methyl-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
7-nitro-1H-indole: Lacks the bromine and methyl groups, which can influence its chemical properties.
3-bromo-1H-indole: Lacks the methyl and nitro groups, affecting its overall reactivity.
Uniqueness
3-bromo-5-methyl-7-nitro-1H-indole is unique due to the combination of bromine, methyl, and nitro groups on the indole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
3-bromo-5-methyl-7-nitro-1H-indole |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6-7(10)4-11-9(6)8(3-5)12(13)14/h2-4,11H,1H3 |
InChI-Schlüssel |
BZMLFAMTZOIIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


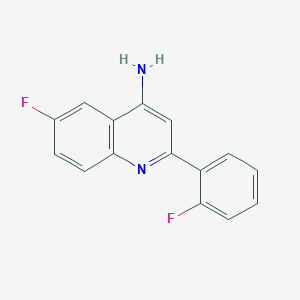

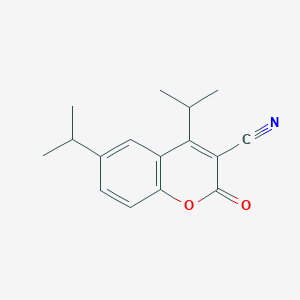
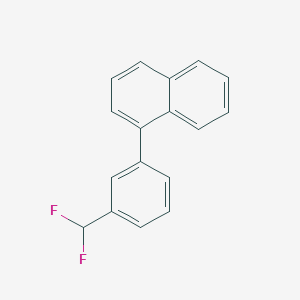


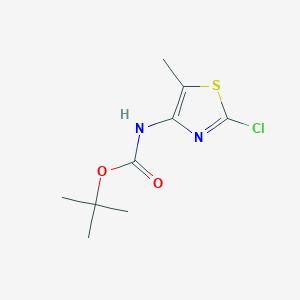
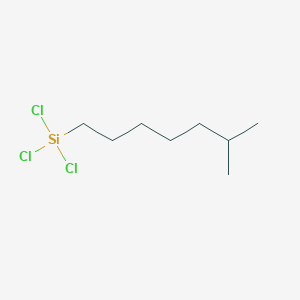
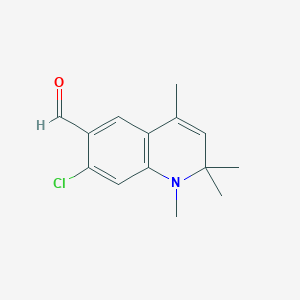

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
